1-(2,4-dichlorobenzoyl)azepane
Description
1-(2,4-Dichlorobenzoyl)azepane is a seven-membered azepane ring derivative substituted with a 2,4-dichlorobenzoyl group. This compound exhibits unique physicochemical properties due to the combination of the azepane ring’s conformational flexibility and the electron-withdrawing effects of the dichlorophenyl substituent. It has garnered attention in pharmaceutical research, particularly in metal complexation for anticancer applications .
Properties
IUPAC Name |
azepan-1-yl-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-5-6-11(12(15)9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRNOZJNAAMSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Ring Size and Flexibility
The azepane ring (7-membered) distinguishes this compound from analogs with smaller heterocyclic rings, such as piperidine (6-membered) or pyrrolidine (5-membered). For example:
- 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine (5-membered ring) shows reduced conformational flexibility compared to azepane derivatives, leading to differences in receptor binding and metabolic stability .
- 1-(2-Chloroethyl)piperidine (6-membered ring) has distinct pharmacokinetics due to reduced ring strain compared to azepane .
Substituent Effects on Physicochemical Properties
The 2,4-dichlorobenzoyl group significantly influences lipophilicity and electronic properties. Comparisons include:
| Compound | Substituent Features | Key Properties |
|---|---|---|
| 1-(2,4-Dichlorobenzoyl)azepane | 2,4-Cl on benzoyl; azepane ring | High lipophilicity; electron-withdrawing |
| 1-[4-(Trifluoromethyl)benzoyl]azepane | Para-CF₃ on benzoyl | Electron-deficient aromatic ring |
| 1-(4-Nitrophenyl)azepane | Para-NO₂ on phenyl; azepane ring | Increased reactivity due to nitro group |
| 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline | Chloroacetyl chain | Lower lipophilicity; flexible acyl chain |
- Lipophilicity: The 2,4-dichloro substitution enhances membrane permeability compared to non-halogenated or mono-substituted analogs (e.g., 1-(4-Methylbenzyl)-1,4-diazepane) .
- Electronic Effects : Chlorine atoms withdraw electron density, stabilizing the benzoyl group and influencing hydrogen-bonding interactions in biological systems .
Anticancer Potential via Metal Complexation
1-(2,4-Dichlorobenzoyl)azepane derivatives demonstrate enhanced bioactivity when complexed with metals. For instance:
- Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex : Exhibits a binding affinity of -7.76 kcal/mol with ribonucleotide reductase, outperforming free ligands in antitumor activity (IC₅₀: 13.7 μM for leukemia cells) .
- Comparison with 1-(4-Fluorobenzoyl)-1,4-diazepane : Fluorine substitution improves metabolic stability but reduces metal-binding capacity compared to dichloro analogs .
Enzyme Inhibition and Selectivity
- 1-[(3-Nitrophenyl)sulfonyl]azepane : Sulfonyl groups modulate kinase activity, but the dichlorobenzoyl group offers superior hydrophobic interactions in target binding .
- 1-(5-Chloro-2-methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane : Thianyl substitution alters selectivity compared to dichlorobenzoyl derivatives, which target broader enzyme families .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
